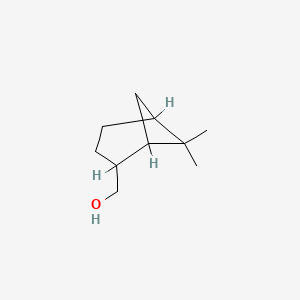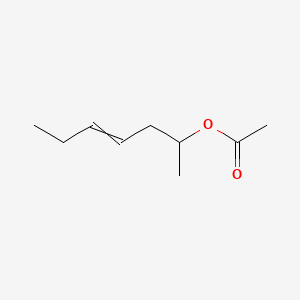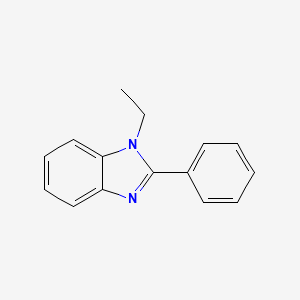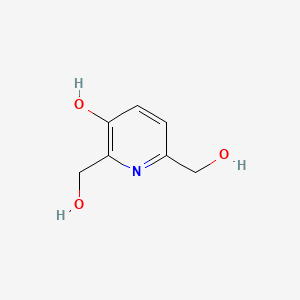
Mercury, bis(trifluoromethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Compounds
- Mercury, bis(trifluoromethylthio)-, has been studied for its reactions with other compounds. For example, it has been shown to react with silyl- and stannylmercury compounds to produce corresponding perfluoro-alkyl(triethylsilyl)mercury compounds. This demonstrates its potential in synthesizing a variety of organometallic compounds (Petrov et al., 1973).
Synthesis and Structural Analysis
- Research has focused on synthesizing and analyzing the structure of various mercury complexes, including those with dithiocarbamate ligands. These studies have elucidated different coordination geometries and have implications for the preparation of mercury sulfide nanoparticles (Gurumoorthy et al., 2016).
Molecular Structure Determination
- The molecular structure of bis(trifluoromethyl)mercury has been determined through methods like electron diffraction of gases. Understanding its geometric parameters is crucial for its application in various chemical processes (Oberhammer, 1978).
Ligand Exchange Reactions
- Bis(trifluoromethyl)mercury has been utilized in ligand exchange reactions with halogenated compounds. This highlights its utility in the synthesis of trifluoromethyl-containing germanium and tin compounds, which are useful in various chemical industries (Morrison et al., 1977).
Sensing Applications
- Certain mercury compounds, including those related to bis(trifluoromethyl)mercury, have been explored for their utility in colorimetric sensing, particularly for mercury ion detection. This application is significant for environmental monitoring and safety (Coronado et al., 2005).
Eigenschaften
IUPAC Name |
mercury(2+);trifluoromethanethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACEJBZGFEEJE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21259-75-6 |
Source


|
| Record name | Mercury, bis(trifluoromethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl](/img/structure/B1616375.png)




![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)



![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)